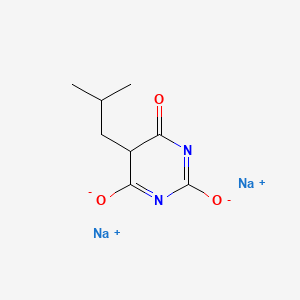
1H-1,2,3-Triazole-4-thiol, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Triazole-4-thiol, disodium salt is a chemical compound with the molecular formula C4H4N6Na2S2 and a molecular weight of 246.2243 g/mol . This compound is a derivative of 1,2,3-triazole, a five-membered ring containing three nitrogen atoms. The presence of the thiol group (-SH) and disodium salt form enhances its solubility and reactivity, making it a valuable compound in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole-4-thiol, disodium salt typically involves the reaction of 1,2,3-triazole with sulfur-containing reagents under controlled conditions. One common method is the reaction of 1,2,3-triazole with sodium hydrosulfide (NaHS) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the disodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to remove impurities .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-Triazole-4-thiol, disodium salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form S-substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and other electrophiles are used in the presence of a base
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding thiol.
Substitution: S-substituted derivatives
Scientific Research Applications
1H-1,2,3-Triazole-4-thiol, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the design of probes for detecting DNA markers through surface-enhanced Raman scattering.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-4-thiol, disodium salt involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modulation of their activity. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
1H-1,2,3-Triazole-4-thiol, disodium salt can be compared with other triazole derivatives:
1H-1,2,4-Triazole-3-thiol: Similar structure but different substitution pattern, leading to distinct reactivity and applications
1H-1,2,3-Triazole-5-thiol: Another isomer with different properties and uses.
1H-1,2,4-Triazole: Lacks the thiol group, resulting in different chemical behavior and applications.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the thiol group and its solubility as a disodium salt .
Properties
CAS No. |
94158-07-3 |
|---|---|
Molecular Formula |
C4H4N6Na2S2 |
Molecular Weight |
246.2 g/mol |
IUPAC Name |
disodium;2H-triazole-4-thiolate |
InChI |
InChI=1S/2C2H3N3S.2Na/c2*6-2-1-3-5-4-2;;/h2*1H,(H2,3,4,5,6);;/q;;2*+1/p-2 |
InChI Key |
JTTYXXYBNCJKJI-UHFFFAOYSA-L |
Canonical SMILES |
C1=NNN=C1[S-].C1=NNN=C1[S-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)










